Hydrogen-Bond Donor Capacity vs. PRX-07034 Core Intermediate: Free Amine Advantage for Downstream Derivatization
The target compound possesses two hydrogen-bond donors (the terminal ethanol –OH and the free primary aniline –NH2), whereas the N-alkylated derivatives in the PRX-07034 series (e.g., N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline, CAS 903580-39-2) carry only a single H-bond donor at the secondary aniline nitrogen after the free –NH2 has been substituted [1]. This differential HBD count (2 vs. 1) is critical because the free amine serves as a reactive nucleophilic handle for library synthesis; alkylation or acylation at this position converts the compound into the bioactive N-substituted chemotype exemplified by PRX-07034 (5-HT6 Ki = 4–8 nM, IC50 = 19 nM) . Without the free amine, the compound cannot serve as a common intermediate for structure–activity relationship (SAR) exploration.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and functional group availability |
|---|---|
| Target Compound Data | HBD = 2 (primary –NH2 + terminal –OH); free primary amine available for derivatization |
| Comparator Or Baseline | PRX-07034 free base: HBD = 1 (substituted aniline –NH– only); no free primary amine available |
| Quantified Difference | HBD count: 2 vs. 1; Free amine for synthetic diversification: Yes vs. No |
| Conditions | Computed from chemical structure (PubChem CID 53408978 vs. CID 25171868 for PRX-07034) |
Why This Matters
For research teams synthesizing 5-HT6 antagonist libraries, the target compound is the direct precursor to the N-alkylated pharmacophore; purchasing pre-substituted analogs forecloses the option of parallel derivatization.
- [1] PubChem Compound Summary CID 53408978, 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol. National Center for Biotechnology Information, 2025. View Source
